N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide

Description

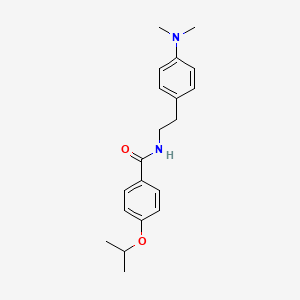

N-(4-(Dimethylamino)phenethyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a dimethylamino-substituted phenethyl group attached to the nitrogen of the benzamide core and an isopropoxy substituent at the para position of the benzene ring. Its molecular formula is C21H28N2O2, with a molecular weight of 340.47 g/mol. The dimethylamino (DMA) group acts as a strong electron-donating moiety, while the isopropoxy group contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-15(2)24-19-11-7-17(8-12-19)20(23)21-14-13-16-5-9-18(10-6-16)22(3)4/h5-12,15H,13-14H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOGISQVVVMMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Synthesis of 4-(dimethylamino)phenethyl alcohol: This can be achieved by the reduction of 4-(dimethylamino)acetophenone using a reducing agent such as sodium borohydride.

Formation of 4-isopropoxybenzoic acid: This involves the esterification of 4-hydroxybenzoic acid with isopropanol in the presence of an acid catalyst.

Amidation reaction: The final step involves the coupling of 4-(dimethylamino)phenethyl alcohol with 4-isopropoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

Chemical Research Applications

1. Organic Synthesis:

N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide serves as a valuable reagent in organic synthesis. It can be used to construct more complex molecules through various chemical reactions, such as:

- Oxidation: The compound can undergo oxidation to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: It can be reduced to yield primary or secondary amines using lithium aluminum hydride.

- Substitution Reactions: The dimethylamino group can be replaced by other nucleophiles in nucleophilic substitution reactions.

2. Biochemical Probes:

In biological research, this compound has been investigated for its potential as a biochemical probe. It may help in studying cellular processes and understanding the mechanisms underlying various biological phenomena.

Pharmacological Applications

1. Therapeutic Potential:

this compound is being explored for its therapeutic properties. Its structural similarities with other pharmacologically active compounds suggest it could have applications in treating conditions such as inflammation and pain management by inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response.

2. Intermediate in Drug Synthesis:

The compound is also considered an intermediate in the synthesis of pharmaceutical agents. Its ability to participate in various reactions allows for the development of new drugs targeting specific diseases .

Industrial Applications

1. Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals. By optimizing reaction conditions such as temperature and solvent choice, manufacturers can enhance yield and purity during production processes.

2. Material Science:

The compound's properties may also lend themselves to applications in material science, where it could be used to develop new materials with unique characteristics suited for specific applications .

Case Studies

Case Study 1: Inhibition of Matrix Metalloproteinases

A related class of compounds has demonstrated the ability to inhibit matrix metalloproteinases (MMPs), which play a role in tissue remodeling and disease progression in conditions like arthritis and cancer metastasis. This suggests that this compound may share similar inhibitory effects, warranting further investigation into its therapeutic efficacy against these conditions .

Case Study 2: Synthesis of Novel Therapeutics

Research has shown that derivatives of this compound can serve as intermediates for synthesizing novel therapeutics aimed at treating neurodegenerative diseases. The versatility of this compound allows for modifications that enhance its bioactivity and selectivity for target enzymes involved in disease pathways .

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide core can fit into hydrophobic pockets of proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isopropoxybenzamide

- Molecular Formula : C23H30N2O4S

- Key Features :

- Replaces the phenethyl group with a benzyl-tetrahydrothiophene sulfone moiety.

- The sulfone group introduces electron-withdrawing properties, contrasting with the electron-donating DMA group in the target compound.

- The tetrahydrothiophene ring adds conformational rigidity.

- Impact :

4-Methoxy-N,N-dimethylbenzamide

- Molecular Formula: C10H13NO2

- Key Features :

- Simplifies the structure by omitting the phenethyl chain and substituting isopropoxy with methoxy.

- Lower molecular weight (179.22 g/mol) and reduced steric hindrance.

- Impact: Methoxy’s smaller size enhances metabolic clearance rates compared to isopropoxy.

Enamide Derivatives (e.g., Patent Examples from )

- Example Compound: (E)-N-(4-(4-(4-Chlorbenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-4-(dimethylamino)but-2-enamide

- Key Features: Incorporates a dimethylamino group within a conjugated enamide chain attached to a quinoline core.

- Impact :

Triazole Derivatives (from )

- Example Compound : 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione

- Key Features :

- Replaces the benzamide core with a 1,2,4-triazole ring.

- Contains halogen (Br, F) and sulfonyl groups, which are electron-withdrawing.

- Impact :

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

| Compound Class | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | TPSA* (Ų) |

|---|---|---|---|---|

| Target Compound | 340.47 | Phenethyl-DMA, 4-isopropoxy | 3.8 | 49.8 |

| Tetrahydrothiophene Sulfone | 430.56 | Benzyl-DMA, sulfone, isopropoxy | 2.5 | 89.7 |

| 4-Methoxy-N,N-dimethylbenzamide | 179.22 | Methoxy, DMA | 1.2 | 29.1 |

| Enamide Derivative | ~589.1 | Quinoline, enamide-DMA, halogens | 4.5 | 120.3 |

| Triazole Derivative | ~450–500 | Triazole, sulfonyl, halogens | 3.2 | 95.4 |

*LogP: Partition coefficient (lipophilicity); TPSA: Topological polar surface area.

Research Findings and Implications

- Steric and Lipophilic Effects : The isopropoxy group’s bulkiness may slow metabolic degradation relative to methoxy derivatives, as seen in cytochrome P450 binding studies .

- Structural Rigidity : Compounds like the tetrahydrothiophene sulfone derivative exhibit constrained conformations, which could limit off-target interactions but reduce adaptability in binding pockets .

Biological Activity

N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary studies suggest that it may function as an inhibitor of the serotonin transporter (SERT), which plays a critical role in the reuptake of serotonin from the synaptic cleft. This inhibition can lead to increased serotonin levels in the brain, potentially alleviating symptoms associated with depression and anxiety disorders.

Biological Activity Summary

The biological activities of this compound have been assessed through various assays and experimental models. Below is a summary of key findings from recent studies:

| Activity | Findings |

|---|---|

| Antidepressant Effects | Exhibits potential antidepressant-like effects in animal models by increasing serotonin levels. |

| Neuroprotective Actions | Demonstrated protective effects against neuronal cell death induced by oxidative stress. |

| Interaction with SERT | Inhibits serotonin reuptake, enhancing serotonergic neurotransmission. |

Case Studies

-

Antidepressant Activity

A study evaluated the antidepressant effects of this compound in rodent models. Results indicated a significant reduction in despair behavior in forced swim tests, suggesting its efficacy as an antidepressant through SERT inhibition . -

Neuroprotection

In vitro studies showed that the compound protects neuronal cells from apoptosis induced by oxidative stress. The lactate dehydrogenase assay revealed a significant decrease in cell death at concentrations ranging from 1 to 10 μM . -

Pharmacokinetics

The compound's pharmacokinetic profile indicates good absorption and blood-brain barrier permeability, which are crucial for central nervous system activity. Studies suggest that it is metabolized primarily through CYP450 enzymes .

Research Findings

Recent research has focused on the synthesis and biological evaluation of various analogs of this compound. These studies have provided insights into structure-activity relationships (SAR) that influence its efficacy and safety profiles.

- Synthesis Pathways : The compound can be synthesized through various methods, including coupling reactions involving dimethylaminophenyl derivatives and isopropoxybenzoyl chlorides.

- Biological Assays : Comprehensive biological assays have been conducted to evaluate cytotoxicity, receptor binding affinities, and transport mechanisms.

Q & A

Q. What are the optimal synthetic routes for N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide?

Methodological Answer: The compound can be synthesized via coupling reactions between 4-(dimethylamino)phenethylamine and 4-isopropoxybenzoyl chloride under alkaline conditions. A typical protocol involves:

- Reacting the amine with the acyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent.

- Using triethylamine (TEA) as a base to neutralize HCl byproducts.

- Maintaining reaction temperatures between 0°C and room temperature for 6–12 hours to ensure complete conversion .

For purification, column chromatography or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR to confirm substitution patterns (e.g., dimethylamino protons at δ 2.2–2.8 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm).

- ¹³C NMR to verify carbonyl (C=O) and aromatic carbons.

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS):

Q. What initial biological screening protocols are recommended for this compound?

Methodological Answer:

- Antiviral Assays:

- Test inhibition of viral replication (e.g., HBV) using HepG2.2.15 cells, quantifying viral DNA via qPCR.

- Monitor APOBEC3G (A3G) upregulation via Western blotting to probe mechanisms .

- Cytotoxicity Screening:

- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM.

- Compare IC₅₀ values with structurally similar analogs (e.g., 3-methoxy vs. 4-isopropoxy derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?

Methodological Answer:

- Substituent Variation:

- Synthesize analogs with modifications to the isopropoxy group (e.g., ethoxy, cyclopropoxy) and dimethylamino group (e.g., diethylamino, pyrrolidino).

- Evaluate changes in logP (via HPLC) to correlate hydrophobicity with membrane permeability.

- Biological Testing:

- Compare antiviral/antitumor activity across analogs using dose-response curves.

- Use molecular docking to predict interactions with targets like viral polymerases or kinase domains .

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling:

- Measure plasma stability (e.g., incubation in mouse serum at 37°C for 24 hours) to assess metabolic degradation.

- Evaluate bioavailability via oral/intravenous administration in rodent models, using LC-MS/MS for quantification.

- Solubility Optimization:

- Formulate with co-solvents (e.g., PEG-400) or nanoemulsions to improve in vivo exposure .

Q. How to resolve contradictory data in enzyme inhibition assays?

Methodological Answer:

- Assay Replication:

- Repeat experiments with purified enzymes (e.g., HDACs, kinases) under standardized buffer conditions (pH 7.4, 25°C).

- Include positive controls (e.g., trichostatin A for HDACs) to validate assay sensitivity.

- Data Normalization:

- Normalize inhibition rates to protein concentration (Bradford assay) and correct for background fluorescence .

Q. What advanced structural analysis methods are critical for studying this compound?

Methodological Answer:

- X-ray Crystallography:

- Co-crystallize the compound with target proteins (e.g., viral capsid proteins) to resolve binding modes.

- Dynamic Light Scattering (DLS):

- Assess aggregation tendencies in aqueous buffers, which may artifactually reduce activity in vitro.

- Circular Dichroism (CD):

Q. How to optimize reaction conditions for large-scale synthesis without compromising yield?

Methodological Answer:

- Flow Chemistry:

- Use continuous flow reactors to enhance heat/mass transfer and reduce reaction times (e.g., 2 hours vs. 12 hours in batch).

- Catalyst Screening:

- Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate coupling reactions.

- Monitor reaction progress via in-line FTIR to identify bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.